molecular formula C19H16O6 B5611339 ethyl 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl carbonate

ethyl 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl carbonate

Cat. No. B5611339
M. Wt: 340.3 g/mol
InChI Key: MNXKTTJUXBMPFE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chromene derivatives often involves photoinduced rearrangement processes, as demonstrated in studies where (E)-3-arylvinyl-4H-chromen-4-ones are transformed into benzoaryl-5-yl(2-hydroxyphenyl)methanones under specific conditions. Such methods highlight the efficiency of generating chromene derivatives without the need for transition metals, oxidants, or other additives, offering a novel approach to synthesizing α,α'-diaryl ketone derivatives (Jinming Fan et al., 2017).

Molecular Structure Analysis

The molecular structure of chromene derivatives has been elucidated using techniques like single-crystal X-ray crystallography. For instance, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined, revealing intramolecular hydrogen bonding between hydroxy and carbonyl groups of the coumarin units, contributing to the stability of the compound's crystal packing (I. Manolov et al., 2012).

Chemical Reactions and Properties

Chromene derivatives participate in various chemical reactions, including photo-reorganization to form complex molecular structures. The photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones, for instance, leads to the formation of angular pentacyclic compounds, demonstrating the compounds' reactive nature under photochemical conditions (Aarti Dalai et al., 2017).

Physical Properties Analysis

The physical properties of chromene derivatives, such as crystallization behavior and molecular conformation, can be significantly influenced by their molecular structure. Studies on compounds like ethyl 4-(4-Hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate have shown how crystal packing stability is affected by weak intermolecular interactions, offering insights into the compound's solid-state characteristics (M. Kaur et al., 2012).

Mechanism of Action

The mechanism of action of this compound would likely depend on its structure and the biological target. Chromones are known to interact with various biological targets, influencing cellular processes such as inflammation and cell proliferation .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures, including the use of personal protective equipment and proper disposal methods .

Future Directions

Future research on this compound could focus on exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action. Given the known activities of chromones, this compound could potentially have interesting biological properties worth exploring .

properties

IUPAC Name

ethyl [3-(2-methoxyphenyl)-4-oxochromen-7-yl] carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6/c1-3-23-19(21)25-12-8-9-14-17(10-12)24-11-15(18(14)20)13-6-4-5-7-16(13)22-2/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXKTTJUXBMPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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